(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOZTZNWGFYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361198 |

Source

|

| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345637-67-4 |

Source

|

| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Validated Synthetic Route to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract: This document provides a comprehensive technical guide for the synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Pyrazole scaffolds are central to numerous pharmacologically active agents, and the specific functionalization of this target molecule—featuring bromo, methyl, nitro, and acetic acid moieties—offers multiple points for further chemical modification. This guide details a robust and reproducible two-step synthetic pathway, commencing from the commercially available precursor, 4-bromo-5-methyl-3-nitro-1H-pyrazole. We will elucidate the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and present the necessary characterization data. The methodology emphasizes operational simplicity, scalability, and high purity of the final product, making it suitable for both discovery and process chemistry environments.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound is strategically designed as a two-stage process. This approach ensures high yields and purity by isolating a stable intermediate, which is then converted to the final product.

-

Stage 1: N-Alkylation. The synthesis begins with the regioselective N-alkylation of the 4-bromo-5-methyl-3-nitro-1H-pyrazole core. This is achieved via a classic Williamson ether synthesis-like reaction, employing ethyl bromoacetate as the alkylating agent to introduce the acetic acid ester moiety.

-

Stage 2: Saponification. The resulting ethyl ester intermediate, ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, undergoes base-catalyzed hydrolysis (saponification) to yield the target carboxylic acid.

This linear approach is advantageous due to the commercial availability of the starting pyrazole, the reliability of the chosen reactions, and the straightforward purification procedures.

Figure 1: Overall two-stage synthetic workflow.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and scaling.

Stage 1: Regioselective N-Alkylation

The pyrazole ring contains two nitrogen atoms, creating the potential for the formation of two different regioisomers upon alkylation. However, the reaction strongly favors alkylation at the N1 position.

-

Causality of Reagent Selection:

-

Ethyl Bromoacetate: This reagent is an excellent electrophile, with the bromine atom serving as a good leaving group and the adjacent ester functionality activating the C-Br bond for nucleophilic attack.

-

Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base is required to deprotonate the pyrazole N-H. K₂CO₃ is ideal as it is sufficiently basic to generate the pyrazole anion nucleophile without causing unwanted side reactions, such as hydrolysis of the ethyl bromoacetate.[1]

-

Dimethylformamide (DMF): A polar aprotic solvent is chosen to solubilize the pyrazole salt and facilitate the Sₙ2 reaction mechanism.[1] It effectively solvates the potassium cation, leaving the pyrazole anion highly nucleophilic.

-

-

Mechanistic Steps & Regioselectivity:

-

Deprotonation: K₂CO₃ deprotonates the N-H of the pyrazole, forming a resonance-stabilized pyrazolate anion.

-

Nucleophilic Attack: The N1 nitrogen of the pyrazolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This proceeds via a classic Sₙ2 transition state.

-

Why N1? Alkylation at N1 is sterically favored over N2. The C5-methyl group provides significant steric hindrance, discouraging the approach of the bulky ethyl bromoacetate electrophile to the adjacent N1 position if the anion were localized on N2. The electronic distribution in the anion also favors N1 as the site of alkylation. This principle of sterically controlled regioselectivity is a common theme in the alkylation of unsymmetrical pyrazoles.[2][3][4]

-

Figure 2: Mechanism of N-Alkylation.

Stage 2: Ester Hydrolysis (Saponification)

This is a fundamental and highly reliable transformation in organic synthesis.

-

Causality of Reagent Selection:

-

Sodium Hydroxide (NaOH): A strong base is used to catalyze the hydrolysis of the ethyl ester. It provides the hydroxide nucleophile required to attack the ester carbonyl.

-

Tetrahydrofuran (THF)/Water: A mixed solvent system is employed. THF ensures the solubility of the organic ester intermediate, while water is the solvent for the NaOH and participates in the reaction.

-

Hydrochloric Acid (HCl): Used during the workup step to neutralize the excess NaOH and protonate the resulting sodium carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution.

-

-

Mechanistic Steps:

-

Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: This high-energy intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

-

Proton Transfer: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This is an irreversible step that drives the reaction to completion.

-

Acidification: Addition of a strong acid (HCl) protonates the carboxylate anion, yielding the final, neutral this compound.

-

Validated Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Ethyl bromoacetate is a lachrymator and should be handled with care.

Protocol 1: Synthesis of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

| Reagent/Material | Mol. Wt. | Quantity | Moles | Eq. |

| 4-bromo-5-methyl-3-nitro-1H-pyrazole | 222.01 | 10.0 g | 45.0 mmol | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 9.3 g | 67.5 mmol | 1.5 |

| Ethyl bromoacetate | 167.00 | 6.0 mL | 54.0 mmol | 1.2 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-methyl-3-nitro-1H-pyrazole (10.0 g).

-

Add anhydrous potassium carbonate (9.3 g) followed by dimethylformamide (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (6.0 mL) dropwise to the stirring suspension over 5 minutes.

-

Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL).

-

Dry the solid product under vacuum at 40°C to a constant weight.

-

Expected Yield: ~12.5 g (95%) of a pale yellow solid. The product, with CAS Number 351992-36-4, is typically of high purity and can be used in the next step without further purification.[5]

Protocol 2: Synthesis of this compound

| Reagent/Material | Mol. Wt. | Quantity | Moles | Eq. |

| Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | 292.09 | 12.0 g | 41.1 mmol | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.46 g | 61.6 mmol | 1.5 |

| Tetrahydrofuran (THF) | - | 120 mL | - | - |

| Water | - | 40 mL | - | - |

| Hydrochloric Acid (HCl), concentrated | - | As needed | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (12.0 g) in THF (120 mL).

-

In a separate beaker, dissolve sodium hydroxide (2.46 g) in water (40 mL).

-

Add the aqueous NaOH solution to the THF solution and stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A thick white precipitate will form.

-

Stir the cold slurry for 30 minutes.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Dry the product under vacuum at 50°C to a constant weight.

-

Expected Yield: ~10.2 g (94%) of a white to off-white solid, which is the target compound this compound (CAS No: 345637-67-4).[6]

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals |

| Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | C₈H₁₀BrN₃O₄ | 292.09 | δ ~5.1 (s, 2H, N-CH₂ ), ~4.2 (q, 2H, O-CH₂ CH₃), ~2.5 (s, 3H, Ar-CH₃ ), ~1.2 (t, 3H, OCH₂CH₃ ) |

| This compound | C₆H₆BrN₃O₄ | 264.04 | δ ~10-12 (br s, 1H, COOH ), ~5.0 (s, 2H, N-CH₂ ), ~2.5 (s, 3H, Ar-CH₃ ) |

Note: NMR shifts are approximate and will vary based on solvent and instrument.

Conclusion

This guide outlines a validated, efficient, and scalable two-step synthesis for this compound. The described pathway relies on well-understood, reliable chemical transformations and employs readily available, cost-effective reagents. By providing detailed mechanistic rationale and step-by-step protocols, this document serves as a practical resource for researchers in medicinal and synthetic chemistry, enabling the reliable production of this valuable heterocyclic building block for application in diverse research and development programs.

References

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available at: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

-

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Amerigo Scientific. Available at: [Link]

-

Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... ResearchGate. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... ResearchGate. Available at: [Link]

-

(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate - Amerigo Scientific [amerigoscientific.com]

- 6. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid,(CAS# 345637-67-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-depth Technical Guide to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

This technical guide provides a comprehensive overview of the chemical properties of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the compound's structure, physicochemical properties, predicted spectroscopic characteristics, synthesis, and reactivity profile, offering field-proven insights into its potential applications.

Introduction and Chemical Identity

This compound, identified by the CAS number 345637-67-4 , is a multifaceted heterocyclic compound.[1] Its structure incorporates a pyrazole core, a versatile scaffold known for a wide range of biological activities. The pyrazole ring is further functionalized with a bromine atom, a methyl group, and a nitro group, in addition to an acetic acid moiety at the 1-position. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential as a building block in the synthesis of more complex molecules.

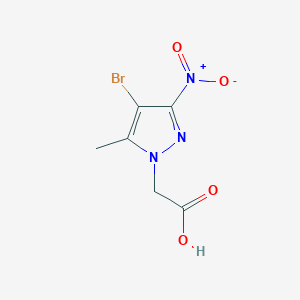

Molecular Structure:

The chemical structure of this compound is depicted below. The strategic placement of electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups on the pyrazole ring, combined with the acidic carboxymethyl group, creates a unique chemical entity with diverse reactive sites.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely available in the public domain. However, based on its structure and data from closely related analogues, we can predict its key physicochemical properties.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 345637-67-4 | [1] |

| Molecular Formula | C6H6BrN3O4 | Calculated from structure |

| Molecular Weight | 264.03 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Typical for similar organic acids |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Presence of polar carboxylic acid and nitro groups suggests some water solubility, while the substituted aromatic ring favors organic solvents. |

| Acidity (pKa) | Estimated to be around 3-4 | The acetic acid moiety's pKa is influenced by the electron-withdrawing pyrazole ring. |

| Density | ~1.6 g/cm³ | Based on the density of the isomeric (5-methyl-3-nitro-pyrazol-1-yl)-acetic acid.[2] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₃ (methyl group): A singlet peak expected around δ 2.0-2.5 ppm.

-

-CH₂- (methylene group of acetic acid): A singlet peak expected around δ 4.5-5.5 ppm, shifted downfield due to the adjacent nitrogen of the pyrazole ring and the carboxylic acid.

-

-COOH (carboxylic acid proton): A broad singlet that can appear over a wide range of chemical shifts (δ 10-13 ppm), often concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-CH₃ (methyl carbon): An upfield signal around δ 10-20 ppm.

-

-CH₂- (methylene carbon): A signal around δ 50-60 ppm.

-

C4-Br (carbon bearing bromine): A signal around δ 90-100 ppm.

-

C3-NO₂ and C5-CH₃ (pyrazole ring carbons): Signals in the aromatic region, likely between δ 120-160 ppm. The exact shifts will be influenced by the substituents.

-

-COOH (carboxyl carbon): A downfield signal around δ 170-180 ppm.

IR (Infrared) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

-

C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially the bromine atom.

Synthesis and Reactivity

Proposed Synthesis Workflow:

A plausible synthetic route to this compound would likely involve a multi-step process starting from a simpler pyrazole precursor. The following diagram illustrates a conceptual synthetic pathway. The causality behind these steps lies in the established reactivity patterns of pyrazole systems.

Figure 2: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol - A Generalized Approach:

-

Nitration of 5-methyl-1H-pyrazole: 5-methyl-1H-pyrazole would be carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to introduce the nitro group, primarily at the 3-position due to the directing effects of the pyrazole nitrogens.

-

Bromination: The resulting 5-methyl-3-nitro-1H-pyrazole would then be brominated. A common brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or DMF) could be employed to install the bromine atom at the 4-position.

-

N-Alkylation: The 4-bromo-5-methyl-3-nitro-1H-pyrazole would be deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with an alkylating agent such as ethyl bromoacetate. This would introduce the acetic acid ester moiety at the N1 position of the pyrazole ring.

-

Hydrolysis: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., using lithium hydroxide in a THF/water mixture followed by acidic workup) conditions.

Reactivity Profile:

The chemical reactivity of this compound is governed by its distinct functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would open up avenues for further derivatization, such as diazotization or acylation. The presence of a nitro group can enhance the biological activity of pyrazole derivatives.[3]

-

Bromo Group: The bromine atom at the 4-position of the pyrazole ring can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions due to the electron-withdrawing nature of the nitro group. More commonly, it can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Pyrazole Ring: The pyrazole ring itself is a stable aromatic system. The N-H of unsubstituted pyrazoles is acidic and can be deprotonated, but in this case, it is substituted with the acetic acid group. The ring's electron density is significantly influenced by the attached substituents.

Potential Applications in Drug Discovery and Development

Substituted pyrazoles are a well-established class of compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. The presence of the nitro group and the bromine atom in the target molecule makes it an interesting candidate for further exploration.

-

Scaffold for Library Synthesis: Due to its multiple reactive sites, this compound can serve as a versatile starting material for the synthesis of a library of novel compounds. The carboxylic acid allows for the introduction of various amide or ester functionalities, while the bromo and nitro groups provide handles for further chemical modifications.

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems in drug design. The specific substitution pattern of this molecule could be explored to modulate the pharmacokinetic and pharmacodynamic properties of known bioactive compounds.

-

Potential Pharmacological Activities: While no specific biological activity has been reported for this compound, related nitropyrazole derivatives have been investigated for various therapeutic applications. The introduction of a nitro group can sometimes enhance the bioactivity of pyrazole-based compounds.[3]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on its structure and the known chemistry of substituted pyrazoles. The presence of multiple reactive handles makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.

References

-

(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ACETIC ACID. Chemsrc. [Link]

-

(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. [Link]

Sources

Spectroscopic Elucidation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Through a detailed examination of hypothetical, yet structurally consistent, spectral data, this guide serves as a robust resource for the structural confirmation and characterization of this and similar pyrazole derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for the advancement of novel therapeutics.[1][2][3]

Introduction

This compound is a substituted pyrazole derivative with potential applications in pharmaceutical research. The unique arrangement of its functional groups—a bromine atom, a methyl group, a nitro group, and an acetic acid moiety on a pyrazole core—necessitates a multi-faceted analytical approach for unambiguous structural verification. Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle.[1][4] This guide will walk through the theoretical spectroscopic data for this molecule, offering insights into experimental design and data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

3.1. Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

3.2. Expected Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 | Strong | N-O asymmetric stretch (Nitro) |

| ~1350 | Strong | N-O symmetric stretch (Nitro) |

| ~1450 | Medium | C-H bend (CH₃, CH₂) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~600 | Medium | C-Br stretch |

3.3. Interpretation

The IR spectrum is crucial for identifying the key functional groups. The very broad absorption spanning from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, indicating strong hydrogen bonding. The intense peak around 1710 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid. Two strong absorptions, expected around 1550 cm⁻¹ and 1350 cm⁻¹, are indicative of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. The presence of C-H bonds in the methyl and methylene groups is confirmed by bending vibrations around 1450 cm⁻¹. The C-O stretch of the carboxylic acid and the C-Br stretch are expected at lower wavenumbers, around 1200 cm⁻¹ and 600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Protocol

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.[5]

4.2. Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~5.1 | Singlet | 2H | -CH₂- |

| ~2.5 | Singlet | 3H | -CH₃ |

4.3. ¹H NMR Interpretation

The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The downfield singlet at approximately 13.5 ppm is characteristic of a carboxylic acid proton. The singlet at around 5.1 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) protons of the acetic acid side chain. The singlet at approximately 2.5 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group attached to the pyrazole ring. The absence of any other signals in the aromatic region is consistent with the fully substituted pyrazole ring.

4.4. Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | -COOH |

| ~150 | C3-NO₂ |

| ~145 | C5-CH₃ |

| ~105 | C4-Br |

| ~50 | -CH₂- |

| ~15 | -CH₃ |

4.5. ¹³C NMR Interpretation

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 169 ppm. The carbons of the pyrazole ring are assigned based on the electronic effects of the substituents. The carbon attached to the electron-withdrawing nitro group (C3) would be significantly downfield, around 150 ppm. The carbon bearing the methyl group (C5) is expected around 145 ppm. The carbon bonded to the bromine atom (C4) would appear further upfield, around 105 ppm. The methylene carbon (-CH₂-) of the acetic acid group is anticipated around 50 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 15 ppm.

Mass Spectrometry (MS)

5.1. Experimental Protocol

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol and infused into the ESI source.

-

Data Acquisition: The spectrum is acquired in both positive and negative ion modes.

5.2. Expected Data (Negative Ion Mode)

| m/z | Relative Intensity | Assignment |

| 263.9/265.9 | High | [M-H]⁻ (Isotopic pattern for 1 Br) |

| 219.9/221.9 | Medium | [M-H-CO₂]⁻ (Isotopic pattern for 1 Br) |

5.3. Interpretation

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected as the base peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will be observed. For this compound (C₆H₆BrN₃O₄), the expected monoisotopic mass of the [M-H]⁻ ion is approximately 263.9 g/mol (for ⁷⁹Br) and 265.9 g/mol (for ⁸¹Br). A significant fragment ion could arise from the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in peaks at m/z 219.9 and 221.9.

Figure 2: Proposed fragmentation pathway for this compound in negative ion ESI-MS.

Conclusion

The integrated application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the identification of functional groups by IR to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and elemental composition by mass spectrometry. This guide provides a foundational workflow for the spectroscopic analysis of this and related novel pyrazole derivatives, which is a critical step in the journey of drug discovery and development.

References

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Visnav. Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS. Available at: [Link]

-

Amerigo Scientific. Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Amerigo Scientific. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

-

Sinfoo Biotech. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. Available at: [Link]

-

NIH. 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC. Available at: [Link]

-

NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

-

Growing Science. Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Available at: [Link]

-

ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

-

PubChemLite. 2-(4-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid. PubChemLite. Available at: [Link]

-

ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

-

PubChemLite. 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid. PubChemLite. Available at: [Link]

-

SpectraBase. 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

PubChemLite. 2-(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-n-(4-methylpyridin-2-yl)acetamide. PubChemLite. Available at: [Link]

-

SpectraBase. 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. N-(5-methyl-1,3-thiazol-2-yl)benzamide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Amerigo Scientific. Available at: [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-67-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a cornerstone scaffold, consistently yielding compounds of significant therapeutic potential. Their inherent structural features offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet intriguing, member of this family: (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-67-4). While this molecule is commercially available as a building block, its detailed synthesis, characterization, and biological profile are not extensively documented in publicly accessible literature. This guide, therefore, serves as a foundational resource, compiling essential information and providing a scientifically grounded, hypothetical framework for its synthesis and potential applications. By leveraging established principles of pyrazole chemistry, we aim to equip researchers with the necessary insights to explore the untapped potential of this compound. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the presented protocols and claims are both scientifically plausible and practically insightful.

Core Molecular Attributes

This compound is a substituted pyrazole carboxylic acid. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for its wide range of biological activities.[1][2] The substituents on this core—a bromo group at position 4, a methyl group at position 5, a nitro group at position 3, and an acetic acid moiety at the N1 position—are expected to significantly influence its chemical reactivity and biological function.

| Property | Value | Source |

| CAS Number | 345637-67-4 | [3] |

| Molecular Formula | C₆H₆BrN₃O₄ | [3] |

| Molecular Weight | 264.04 g/mol | [3] |

| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)N(=O)=O)Br | N/A |

| InChI Key | FQEKYGLAIHOXBZ-UHFFFAOYSA-N |

Strategic Synthesis: A Proposed Pathway

Conceptual Synthesis Workflow

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazol-3-carboxylate

-

Rationale: The Knorr pyrazole synthesis provides a reliable method for constructing the pyrazole ring from a β-ketoester and a hydrazine.[4]

-

Procedure:

-

To a solution of ethyl 2-bromoacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Nitration of the Pyrazole Ring

-

Rationale: The pyrazole ring can be nitrated, typically at the 3-position, using a mixture of nitric and sulfuric acids. The electron-donating methyl group at position 5 should favor nitration at the adjacent 3-position.

-

Procedure:

-

Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Step 3: N-Alkylation with Ethyl Bromoacetate

-

Rationale: The N-H proton of the pyrazole is acidic and can be deprotonated with a mild base, followed by nucleophilic substitution with an alkyl halide to introduce the acetic acid ester moiety.

-

Procedure:

-

To a solution of the nitrated pyrazole from Step 2 in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).

-

Add ethyl bromoacetate (1.2 eq) and heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the base and evaporate the solvent.

-

Purify the resulting ester by column chromatography.

-

Step 4: Hydrolysis to the Carboxylic Acid

-

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be achieved under either acidic or basic conditions.

-

Procedure:

-

Dissolve the ester from Step 3 in a mixture of ethanol and water.

-

Add an excess of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

-

Analytical Characterization (Anticipated Data)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methylene protons of the acetic acid group (~5.0 ppm), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (~170 ppm), the methylene carbon (~50 ppm), the methyl carbon (~15 ppm), and the pyrazole ring carbons. |

| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1550 and 1350 cm⁻¹). |

| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Potential Biological Significance and Applications

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-known pharmacophore with a broad range of activities.[1][2][5]

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[5]

-

Anticancer: The pyrazole nucleus is present in several compounds investigated for their anticancer activity, targeting various kinases and cellular pathways.[6]

-

Antimicrobial and Antiviral: Substituted pyrazoles have shown promise as antibacterial, antifungal, and antiviral agents.[7][8]

The presence of the nitro group, a known electrophilic pharmacophore, and the carboxylic acid moiety, which can participate in hydrogen bonding and salt formation, suggests that this compound could be a valuable lead for drug discovery programs.[9]

Hypothetical Mechanism of Action Pathway

Given the prevalence of pyrazoles as kinase inhibitors, a plausible, though entirely hypothetical, mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation or inflammation, such as the EGFR/PI3K/AKT/mTOR pathway.[10]

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest for chemical and biological exploration. This guide provides a foundational understanding of its core attributes and a plausible synthetic strategy. Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequently, comprehensive biological screening is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. The insights gained from such studies will be invaluable for the drug discovery community and could pave the way for the development of novel therapeutics based on this promising pyrazole scaffold.

References

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (URL: [Link])

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. (URL: [Link])

-

(PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (URL: [Link])

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. (URL: [Link])

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. (URL: [Link])

-

Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect. (URL: [Link])

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (URL: [Link])

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. (URL: [Link])

-

(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid - Sinfoo Biotech. (URL: [Link])

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. (URL: [Link])

- Preparation method of 4-bromo-5-methyl-1H-indazole.

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. ScienceDirect. (URL: https://www.sciencedirect.com/science/article/pii/S266622142300003X)

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (URL: [Link])

-

2-(4-bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)acetic acid - PubChemLite. (URL: [Link])

-

4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid - PubChemLite. (URL: [Link])

-

N-(5-methyl-1,3-thiazol-2-yl)benzamide - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid,(CAS# 345637-67-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.unar.ac.id [repository.unar.ac.id]

- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Nitro-Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, bestowing upon it a unique reactivity profile and a broad spectrum of biological activities and energetic characteristics.[4][5] This technical guide provides a comprehensive overview of substituted nitro-pyrazoles, delving into their synthesis, functionalization, and diverse applications. We will explore the causal relationships behind various synthetic strategies, offering field-proven insights for researchers. Detailed experimental protocols, data-driven comparisons, and visual workflows are provided to ensure both scientific integrity and practical applicability for professionals in drug development and materials research.

The Nitro-Pyrazole Core: A Synthesis of Reactivity and Function

The pyrazole ring can be considered a hybrid of pyrrole and pyridine, with one pyrrole-type nitrogen (a proton donor) and one pyridine-type nitrogen (a proton acceptor).[1] This duality allows pyrazoles to act as both weak acids and bases, a property that is heavily influenced by the nature of its substituents.[1] The introduction of one or more nitro groups, powerful electron-withdrawing moieties, significantly impacts the electronic landscape of the pyrazole ring. This has profound implications for:

-

Acidity and Basicity: The pKa of the pyrazole ring is altered, influencing its behavior in physiological environments and its ability to participate in hydrogen bonding.

-

Reactivity: The electron-deficient nature of the nitro-pyrazole ring makes it susceptible to nucleophilic attack, while also influencing the regioselectivity of further electrophilic substitutions.

-

Biological Activity: The nitro group can act as a key pharmacophore, participating in crucial interactions with biological targets. It is often found in compounds with antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

-

Energetic Properties: For materials science applications, the high nitrogen content and the presence of the nitro group contribute to high heats of formation, density, and detonation performance, making nitro-pyrazoles attractive as energetic materials.[4][5][9]

This guide will navigate the synthetic pathways to access this versatile scaffold and explore its subsequent transformations and applications.

Synthetic Strategies for Substituted Nitro-Pyrazoles

The synthesis of substituted nitro-pyrazoles can be broadly categorized into two main approaches: construction of the nitro-pyrazole ring from acyclic precursors and post-functionalization of a pre-formed pyrazole ring.

Ring Synthesis: Building the Nitro-Pyrazole Core

The most common and versatile methods for constructing the pyrazole ring involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.[10] The regioselectivity of this reaction is a critical consideration, often dictated by the nature of the substituents on both reactants and the reaction conditions.

This classical approach, often referred to as the Knorr pyrazole synthesis, remains a cornerstone for accessing a wide variety of substituted pyrazoles.[2] The reaction of a hydrazine with a 1,3-diketone can potentially yield two regioisomers.

Causality Behind Regioselectivity: The initial nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons. The regiochemical outcome is influenced by:

-

Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack.

-

Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack.

-

Reaction Conditions: Acidic or basic catalysis can influence the reaction pathway and, consequently, the final product distribution. For instance, a mild and acid-free condensation using copper (II) nitrate as a catalyst has been reported to provide highly regioselective products.[10]

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles [10]

-

Reactant Preparation: Dissolve the 1,3-diketone (1.0 eq) and the substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add copper (II) nitrate (catalytic amount) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired regioselective pyrazole.

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, offer another powerful route to the pyrazole nucleus. The reaction of a diazo compound with an alkyne or an alkene is a prime example.

Diagram: [3+2] Cycloaddition for Pyrazole Synthesis

Caption: [3+2] Cycloaddition of a diazo compound and an alkyne to form a pyrazole ring.

Post-Functionalization: Nitration of the Pyrazole Ring

Direct nitration of a pre-formed pyrazole ring is a common and effective method for introducing the nitro group. The regioselectivity of this electrophilic aromatic substitution is governed by the existing substituents on the ring.

Causality Behind Regioselectivity in Nitration:

-

Activating/Deactivating Groups: Electron-donating groups (e.g., alkyl, amino) will activate the ring towards nitration and direct the incoming nitro group to specific positions. Conversely, electron-withdrawing groups (including an existing nitro group) will deactivate the ring.

-

Steric Effects: Bulky substituents can hinder the approach of the nitrating agent to adjacent positions.

-

Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O) can influence the reaction's outcome and severity.

A common strategy involves the nitration of pyrazole to yield N-nitropyrazole, which then undergoes a thermal rearrangement to produce 3-nitropyrazole or 5-nitropyrazole.[5]

Experimental Protocol: Synthesis of 3-Nitropyrazole via Rearrangement [5]

-

N-Nitration: Carefully add pyrazole to a mixture of nitric acid and acetic anhydride at low temperature (e.g., 0 °C).

-

Isolation of N-Nitropyrazole: After the reaction is complete, pour the mixture onto ice and collect the precipitated N-nitropyrazole by filtration.

-

Rearrangement: Dissolve the N-nitropyrazole in a high-boiling organic solvent such as benzonitrile.

-

Heating: Heat the solution at an elevated temperature (e.g., 145 °C) for several hours.

-

Purification: After cooling, the desired 3-nitropyrazole can be isolated and purified by crystallization or chromatography.

Applications of Substituted Nitro-Pyrazoles

The unique properties imparted by the nitro group have led to the exploration of substituted nitro-pyrazoles in diverse fields, most notably in medicinal chemistry and as energetic materials.

Medicinal Chemistry: A Scaffold for Drug Discovery

The pyrazole moiety is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs.[11] The addition of a nitro group can enhance or confer a range of biological activities.

-

Antimicrobial Agents: Nitro-substituted pyrazoles have demonstrated significant activity against various bacteria and fungi. The nitro group is often bioreduced within the microbial cell to generate reactive nitrogen species that are cytotoxic.

-

Anti-inflammatory Agents: Some nitro-pyrazole derivatives have shown potent anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[6]

-

Anticancer Agents: The electron-deficient nature of the nitro-pyrazole ring can make it a target for bioreductive enzymes that are overexpressed in hypoxic tumor environments, leading to selective activation of the drug in cancer cells.[12]

-

Neuroprotective Agents: Certain substituted pyrazoles have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13]

Table 1: Biological Activities of Selected Substituted Nitro-Pyrazoles

| Compound Class | Substituents | Biological Activity | Reference |

| Tetra-substituted pyrazoles | Nitro on phenol ring | Estrogen receptor binding affinity | [6][7] |

| Benzofuran pyrazoles | Nitro and bromo groups | Antinociceptive (pain inhibition) | [11] |

| 8-Nitroquinoline derivatives | Arylhydrazines | Anticancer (breast and lung cell lines) | [14] |

Energetic Materials: High Performance and Tunable Properties

Nitrated-pyrazole-based compounds are a significant class of energetic materials due to their high heats of formation, density, and good thermal stability.[4][5][9] The goal in this field is to develop materials with high power but low sensitivity to accidental detonation.

-

High Energy Density Materials (HEDMs): The introduction of multiple nitro groups and other energetic functionalities (e.g., trinitromethyl) onto the pyrazole core can lead to materials with detonation velocities and pressures superior to traditional explosives like RDX.[15]

-

Energetic Salts: Forming salts of acidic nitro-pyrazoles with nitrogen-rich cations (e.g., hydrazinium, aminoguanidinium) is a common strategy to improve thermal stability and detonation performance.[4]

-

Green Energetic Materials: Research is ongoing to develop environmentally friendly synthesis routes and to create energetic materials with reduced toxicity and environmental impact.[5]

Table 2: Energetic Properties of Selected Nitro-Pyrazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 35.9 | [15] |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole | - | 8700 | - | |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.10 | 7965 | 29.3 | [15] |

Future Perspectives and Conclusion

The field of substituted nitro-pyrazoles continues to be an active area of research. Future efforts will likely focus on:

-

Development of Novel Synthetic Methodologies: Greener, more efficient, and highly regioselective methods for the synthesis and functionalization of nitro-pyrazoles are in high demand.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substitution patterns on the nitro-pyrazole ring influence biological activity will be crucial for the rational design of new drug candidates.

-

Computational Modeling: In silico studies can aid in predicting the energetic properties and biological activities of novel nitro-pyrazole derivatives, thereby accelerating the discovery process.

-

Advanced Materials: The design and synthesis of new energetic materials with an optimal balance of performance and sensitivity will remain a key objective.

Diagram: Workflow for Nitro-Pyrazole Research and Development

Caption: A generalized workflow for the research and development of substituted nitro-pyrazoles.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Available at: [Link]

-

Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). Organic Letters - ACS Publications. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

-

New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). NIH. Available at: [Link]

-

New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (2020). Dalton Transactions (RSC Publishing). Available at: [Link]

-

The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Available at: [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. Available at: [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Available at: [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. jchr.org [jchr.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Bromo-Nitro-Pyrazoles

An In-Depth Technical Guide to the Physicochemical Properties of Bromo-Nitro-Pyrazoles

Abstract: Bromo-nitro-pyrazoles represent a versatile and highly functionalized class of heterocyclic compounds. The presence of both an electron-withdrawing nitro group and a reactive bromo substituent on the pyrazole core imparts a unique combination of properties, making them valuable precursors in medicinal chemistry and pivotal components in the field of energetic materials.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystal structure, spectroscopic signatures, thermal stability, and energetic properties of bromo-nitro-pyrazoles. We delve into the causality behind experimental methodologies, present quantitative data in structured formats, and provide detailed protocols and workflows to support researchers, scientists, and drug development professionals in this specialized area of chemistry.

The pyrazole ring is a foundational five-membered heterocycle renowned for its presence in a wide array of biologically active molecules and functional materials.[1][3] Its derivatization with nitro (-NO₂) groups is a key strategy in the development of high-energy-density materials (HEDMs), as these groups enhance density, heat of formation, and detonation performance.[2][4] The introduction of a bromine (Br) atom further functionalizes the scaffold, offering a versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions, thereby expanding the molecular diversity accessible from a single precursor.[1]

This dual functionalization makes bromo-nitro-pyrazoles attractive for two primary fields:

-

Energetic Materials: As a subclass of nitropyrazole-based energetic compounds, they are investigated for their potential in explosives, propellants, and pyrotechnics, where high performance, thermal stability, and low sensitivity are paramount.[2][4]

-

Medicinal Chemistry and Organic Synthesis: These compounds serve as powerful building blocks. The nitro group can be reduced to an amine, a key pharmacophore, while the bromine atom allows for the introduction of complex molecular fragments. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3]

This guide will systematically explore the properties that underpin these applications, providing both theoretical understanding and practical, field-proven insights.

Synthesis of Bromo-Nitro-Pyrazoles

The synthesis of bromo-nitro-pyrazoles can be approached through various routes, often involving either the nitration of a pre-existing bromo-pyrazole or the bromination of a nitrated pyrazole. A common and effective strategy involves multi-step sequences starting from accessible precursors. One such pathway is the [3+2] cycloaddition reaction, which is a powerful method for constructing the pyrazole ring itself.[5]

General Synthetic Strategies

-

Cycloaddition Reactions: The reaction of nitrylimines with suitable dienophiles can lead to the formation of the pyrazole core, with the nitro and bromo substituents introduced either on the starting materials or in subsequent steps.[5]

-

Oxidative Aromatization: Pyrazoline intermediates, formed from the condensation of hydrazines with α,β-unsaturated carbonyl compounds, can be oxidized to the corresponding pyrazole. Bromine (Br₂) is often used as the oxidizing agent, which can sometimes lead to concurrent ring bromination.[6]

-

Direct Halogenation/Nitration: The pyrazole ring can undergo electrophilic substitution. However, controlling the regioselectivity of both bromination and nitration on an unsubstituted pyrazole can be challenging and often results in a mixture of isomers. The directing effects of existing substituents are therefore critical.

Exemplary Synthesis Protocol: 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole

This protocol details the synthesis via a [3+2] cycloaddition followed by elimination, adapted from the literature.[5] The causality behind this choice is the high regioselectivity and yield afforded by the specific reaction partners.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve N-(4-bromophenyl)-C-phenylnitrylimine (1.0 equivalent) and (E)-3,3,3-trichloro-1-nitroprop-1-ene (1.1 equivalents) in dry benzene.

-

Reaction Initiation: Add triethylamine (Et₃N) (1.5 equivalents) to the solution. The base facilitates the in-situ formation of the active dipole for cycloaddition and promotes the subsequent elimination step.

-

Reaction Monitoring: Stir the reaction mixture at 25°C for 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and other water-soluble impurities. Evaporate the solvent in vacuo.

-

Purification: The resulting semi-solid mass is washed with cold petroleum ether. Further purification is achieved by column chromatography on silica gel, using a mobile phase of cyclohexane:ethyl acetate (9:1 v/v).

-

Crystallization: The purified product is crystallized from ethanol to yield 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole as a white amorphous solid.[5]

Caption: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.

Core Physicochemical Properties

The interplay between the pyrazole ring, the bromo substituent, and the nitro group governs the compound's physical and chemical behavior.

Crystal Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is fundamental to properties like density, thermal stability, and sensitivity (for energetic materials). X-ray diffraction studies reveal that bromo-nitro-pyrazoles often crystallize in common space groups like the monoclinic P2₁/c.[1][7]

A case study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate demonstrates the critical role of non-covalent interactions.[1][7] Its crystal structure is stabilized by an extensive network of hydrogen bonds involving the pyrazole N-H donor, the carboxylic acid group, the nitro group acceptors, and solvated water molecules.[1] These interactions dictate the molecular packing, often forming distinct layers within the crystal lattice. The strength and dimensionality of these networks are a key determinant of the material's stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts are influenced by the electronic effects of the bromo and nitro groups. For example, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the C-H proton of the pyrazole ring is observed as a singlet at 8.76 ppm, shifted downfield due to the adjacent nitro group.[5]

-

¹³C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals. The carbon bearing the nitro group is often significantly deshielded.[5] Computational studies using methods like GIAO/B3LYP can accurately predict ¹³C and ¹⁵N chemical shifts, aiding in structural assignment.[8]

-

-

Infrared (IR) Spectroscopy:

-

The presence of the nitro group is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

-

Vibrations corresponding to C=C, C=N, and N-N bonds of the pyrazole ring are also observed in the fingerprint region.[5]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion.[5]

Thermal Stability and Decomposition

For applications in energetic materials, thermal stability is a critical safety and performance parameter. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10] Nitropyrazoles are generally noted for their good thermal stability.[2][11]

The decomposition temperature is highly dependent on the number and position of nitro groups, as well as the overall molecular structure and intermolecular interactions. For instance, the decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation of an adjacent carbon atom by a nitro group.[10] Strong hydrogen bonding networks in the crystal lattice can help to stabilize the molecule, often leading to higher decomposition temperatures.

Energetic Properties

The energetic performance of these compounds is a function of several key parameters:

-

Density (ρ): Higher density is desirable as it correlates with higher detonation velocity and pressure. It is largely determined by the molecular structure and the efficiency of crystal packing.[2] The presence of heavy bromine atoms and dense nitro groups contributes favorably.

-

Heat of Formation (HOF): A high positive heat of formation is beneficial for energetic performance. The pyrazole ring itself has a positive HOF, which is further increased by the introduction of nitro groups.[2]

-

Oxygen Balance (OB): This parameter indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule. While bromo-nitro-pyrazoles are typically oxygen-deficient, their performance can be tailored in formulations.

-

Detonation Velocity (D) and Pressure (P): These are the ultimate measures of explosive performance. They can be predicted using empirical equations (like Kamlet-Jacobs) or more advanced software (like EXPLO5) based on density and heat of formation.[11][12] Certain nitropyrazole derivatives have shown detonation properties comparable to established explosives like RDX.[12]

Data Summary

The following tables summarize key physicochemical properties for selected bromo-nitro-pyrazole derivatives based on available literature data.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Reference(s) |

| 4-Bromo-3-nitro-1H-pyrazole | C₃H₂BrN₃O₂ | 191.97 | 197-198 | 2.156 | [1][13] |

| 3-Bromo-1-methyl-4-nitro-1H-pyrazole | C₄H₄BrN₃O₂ | 206.00 | N/A | N/A | [14] |

| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | C₁₅H₁₀BrN₃O₂ | 344.17 (Calculated) | 189-194 | N/A | [5] |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid | C₄H₂BrN₃O₄ | 235.97 | N/A | N/A | [7] |

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate | Monoclinic | P2₁/c | 7.177(2) | 11.0506(10) | 14.0569(12) | 97.355(3) | [7][15] |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide solvate | Monoclinic | P2₁/c | 6.8751(6) | 11.0506(10) | 14.0569(12) | 97.355(3) | [15] |

Standard Characterization Workflow

The validation of a newly synthesized bromo-nitro-pyrazole requires a systematic, multi-technique approach to unambiguously determine its structure and purity.

Step-by-Step Methodology:

-

Initial Purification: Perform column chromatography and/or recrystallization to obtain a pure, homogenous sample.

-

Structural Confirmation (Spectroscopy):

-

Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and substitution pattern.

-

Run IR spectroscopy to verify the presence of key functional groups, especially the nitro group.

-

Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

-

-

Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the sample.

-

Solid-State Characterization:

-

If suitable single crystals can be grown, perform Single-Crystal X-ray Diffraction to determine the exact molecular structure and analyze the crystal packing and intermolecular interactions.

-

Conduct TGA/DSC analysis to assess thermal stability and identify decomposition or phase transition temperatures.

-

Sources

- 1. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]

- 2. mdpi.com [mdpi.com]